molecular formula C8H12O2 B12443454 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one CAS No. 53696-32-5

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Cat. No.: B12443454
CAS No.: 53696-32-5
M. Wt: 140.18 g/mol
InChI Key: ACLOTXWRIQLMEM-UHFFFAOYSA-N
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Description

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a cyclohexenone derivative characterized by a hydroxyl group at the third position and two methyl groups at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the keto-enol isomerization of 4,4-dimethylcyclohexane-1,3-dione. This reaction can be catalyzed by iridium under mild conditions, leading to the formation of the desired product with high chemo-, regio-, and enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a cyclohexanol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylcyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-4,4-dimethylcyclohexanol.

    Substitution: Formation of various substituted cyclohexenone derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the enone structure play crucial roles in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, nucleophilic addition, and other chemical processes that contribute to its effects .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the hydroxyl group at the third position.

    3,5-Dimethyl-2-cyclohexen-1-one: Similar structure with different methyl group positions.

    3-Methyl-2-cyclohexenone: Similar structure with a single methyl group.

Uniqueness

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

53696-32-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-hydroxy-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h5,10H,3-4H2,1-2H3

InChI Key

ACLOTXWRIQLMEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C=C1O)C

Origin of Product

United States

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